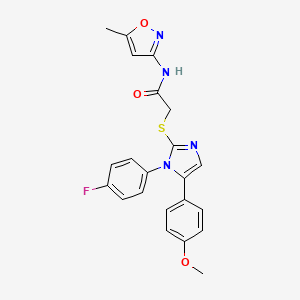

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

The compound “2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is a structurally complex molecule featuring a 1H-imidazole core substituted with 4-fluorophenyl and 4-methoxyphenyl groups. A thioether linkage connects the imidazole ring to an acetamide moiety, which is further attached to a 5-methylisoxazole heterocycle.

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O3S/c1-14-11-20(26-30-14)25-21(28)13-31-22-24-12-19(15-3-9-18(29-2)10-4-15)27(22)17-7-5-16(23)6-8-17/h3-12H,13H2,1-2H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGAGQJDFOZLAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its diverse biological activities. The presence of substituents such as 4-fluorophenyl , 4-methoxyphenyl , and 5-methylisoxazole enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing imidazole and isoxazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were reported to be as low as 3.125 μg/mL against C. albicans, indicating potent antifungal activity .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Imidazole derivative | 3.125 | C. albicans |

| Isoxazole derivative | 0.125 | E. coli |

Anti-inflammatory and Analgesic Properties

Compounds with similar structural features have been evaluated for their analgesic and anti-inflammatory activities. For example, a series of imidazole derivatives exhibited significant pain relief comparable to standard analgesics like ibuprofen . The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation.

Anticancer Activity

The anticancer potential of imidazole derivatives has also been explored. In vitro studies indicated that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents . The specific pathways involved include the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

Structure-Activity Relationship (SAR)

The SAR analysis of imidazole and isoxazole derivatives indicates that:

- Substituents on the phenyl rings significantly influence biological activity.

- Electron-donating groups , such as methoxy (-OCH₃), enhance antimicrobial efficacy.

- The presence of halogens (e.g., fluorine) may improve binding affinity to biological targets .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of imidazole derivatives against multidrug-resistant bacterial strains, revealing that the compound exhibited superior activity compared to traditional antibiotics .

- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that the compound could inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with imidazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor growth. A study demonstrated that modifications to the imidazole structure could enhance cytotoxicity and selectivity towards cancer cells, suggesting a pathway for developing targeted cancer therapies .

Anti-inflammatory Properties

The thioacetamide component of the compound suggests potential anti-inflammatory applications. Compounds with similar thioether structures have been reported to inhibit inflammatory pathways, providing a basis for exploring this compound's efficacy in treating inflammatory diseases .

Antimicrobial Activity

Imidazole derivatives are often explored for their antimicrobial properties. The presence of both fluorine and methoxy groups may enhance the compound's ability to penetrate microbial cell walls, increasing its effectiveness against bacterial infections. Preliminary studies have indicated that similar compounds exhibit broad-spectrum antimicrobial activity .

Case Studies

Comparison with Similar Compounds

Key Differences :

- The target compound’s imidazole-isoxazole core contrasts with the benzoimidazole-thiazole-triazole scaffold in . Isoxazoles generally exhibit higher metabolic stability than thiazoles due to reduced susceptibility to oxidation.

Substituent Effects

Substituents on aryl groups significantly influence activity:

- 4-Fluorophenyl : Present in both the target compound and 9b , fluorine’s electronegativity enhances binding to hydrophobic pockets and improves bioavailability.

- 4-Methoxyphenyl : Found in the target and 9e , methoxy groups enhance solubility but may reduce membrane permeability due to increased polarity.

Pharmacological Implications

Docking studies in reveal that compounds like 9c and 9g bind to active sites via π-π stacking and hydrogen bonding, facilitated by their aryl and heterocyclic groups . The target compound’s 4-methoxyphenyl and isoxazole moieties could similarly engage in hydrophobic and dipole-dipole interactions, though its imidazole core might limit steric hindrance compared to bulkier benzoimidazoles.

Table 1: Structural and Functional Comparison

Q & A

Q. What are the key synthetic steps and critical reagents for synthesizing this compound?

The synthesis typically involves multi-step pathways, including:

- Imidazole core formation : Condensation of substituted anilines with aldehydes or ketones under controlled pH and temperature (e.g., 60–80°C) .

- Thioacetamide linkage : Reaction of the imidazole-thiol intermediate with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base, often in ethanol or acetonitrile .

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product . Critical reagents: 4-Fluoroaniline, 4-methoxybenzaldehyde, thiourea, and 2-chloroacetamide derivatives .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and connectivity (e.g., imidazole C2-thioether linkage at δ 3.8–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 466.12) .

- Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-F stretch) .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using ethyl acetate/hexane (3:7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and enhances yield (≥85%) by accelerating imidazole cyclization .

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve thioether bond formation efficiency .

- Inert atmosphere : Nitrogen protection prevents oxidation of thiol intermediates during synthesis .

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) reduces premature precipitation of intermediates .

Q. How to address contradictions in spectroscopic or biological data across studies?

- Cross-validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and computational modeling (DFT) to resolve ambiguous peak assignments .

- Batch analysis : Compare multiple synthetic batches to identify impurities (e.g., via HPLC-MS) that may skew bioactivity results .

- Biological replicates : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity trends and rule out assay-specific artifacts .

Q. What computational strategies predict target interactions and pharmacokinetic properties?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with kinases or cytochrome P450 enzymes (docking scores ≤ -8.0 kcal/mol suggest strong affinity) .

- ADMET prediction : SwissADME or pkCSM to estimate logP (~3.2), bioavailability (≥70%), and CYP450 inhibition risks .

- Crystallography refinement : SHELXL for high-resolution structural data (R-factor ≤ 0.05) to validate docking poses .

Q. What methodologies evaluate bioactivity and mechanism of action?

- In vitro enzyme assays : Measure IC₅₀ against COX-1/2 or kinases (e.g., EGFR) using fluorogenic substrates .

- Cellular uptake studies : LC-MS quantification of intracellular compound levels after 24-hour exposure .

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) post-treatment .

- Protein binding : Surface Plasmon Resonance (SPR) to determine binding kinetics (e.g., KD = 120 nM for a kinase target) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.